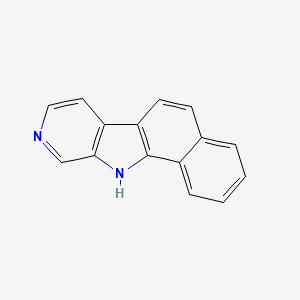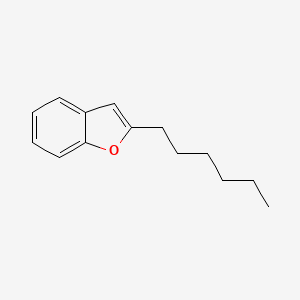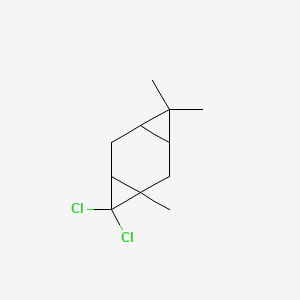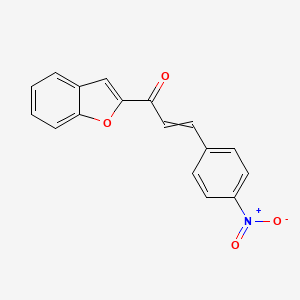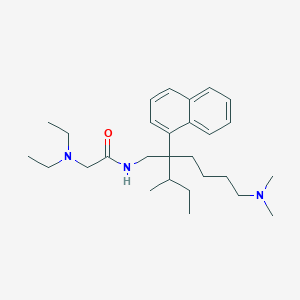
N-(2-Butan-2-YL-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Butan-2-YL-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide is a complex organic compound This compound is characterized by its unique structure, which includes a naphthalene ring, a hexyl chain, and various functional groups such as dimethylamino and diethylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butan-2-YL-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide typically involves multi-step organic reactions. The process may start with the preparation of the naphthalene derivative, followed by the introduction of the hexyl chain and the functional groups. Common reagents used in the synthesis may include alkyl halides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques would ensure high yield and purity. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Butan-2-YL-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles. Reaction conditions may vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications, such as treating specific diseases or conditions.
Industry: It may be used in the development of new materials, including polymers, dyes, and coatings.
Mecanismo De Acción
The mechanism of action of N-(2-Butan-2-YL-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2-Butan-2-YL-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide may include other naphthalene derivatives with functional groups such as amino, alkyl, or acyl groups. Examples include:
- N-(2-Butyl-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-amino-acetamide
- N-(2-Butan-2-YL-6-methylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
33839-99-5 |
|---|---|
Fórmula molecular |
C28H45N3O |
Peso molecular |
439.7 g/mol |
Nombre IUPAC |
N-[2-butan-2-yl-6-(dimethylamino)-2-naphthalen-1-ylhexyl]-2-(diethylamino)acetamide |
InChI |
InChI=1S/C28H45N3O/c1-7-23(4)28(19-12-13-20-30(5)6,22-29-27(32)21-31(8-2)9-3)26-18-14-16-24-15-10-11-17-25(24)26/h10-11,14-18,23H,7-9,12-13,19-22H2,1-6H3,(H,29,32) |
Clave InChI |
SBVNQBCCWDJJLR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CCCCN(C)C)(CNC(=O)CN(CC)CC)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


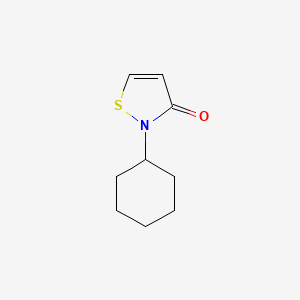
![1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene](/img/structure/B14682293.png)
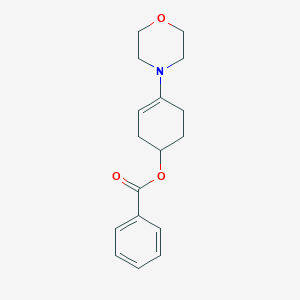
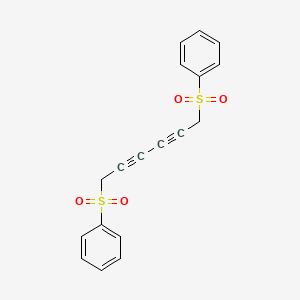


![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
![Spiro[5.5]undecane-1,9-dione](/img/structure/B14682327.png)
